![molecular formula C9H6BrNO2S B13006936 Methyl3-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13006936.png)
Methyl3-bromothieno[2,3-c]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a fused ring system that includes both a thiophene and a pyridine ring, making it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate can be synthesized through various methods. One common approach involves the C-C Pd-catalyzed Suzuki-Miyaura cross-coupling reaction. In this method, methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate is reacted with (hetero)aryl pinacol boranes, trifluoro potassium boronate salts, or boronic acids under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for larger-scale production, making it a feasible method for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other substituents.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its antitumor activity, particularly against triple-negative breast cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of certain cancer cell lines by interfering with cell proliferation and inducing cell cycle arrest . The exact molecular pathways involved are still under investigation, but it is believed to interact with key proteins and enzymes that regulate cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Another compound with a similar fused ring system, known for its anti-inflammatory activity.
Thieno[2,3-c]pyridine derivatives: A broad class of compounds that share the thieno[2,3-c]pyridine scaffold and are studied for various biological activities.
Uniqueness
Methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with potentially improved efficacy and selectivity.
Properties
Molecular Formula |
C9H6BrNO2S |
|---|---|
Molecular Weight |
272.12 g/mol |
IUPAC Name |
methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)8-7(10)5-2-3-11-4-6(5)14-8/h2-4H,1H3 |
InChI Key |
KMIVQWBUQZVRHY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


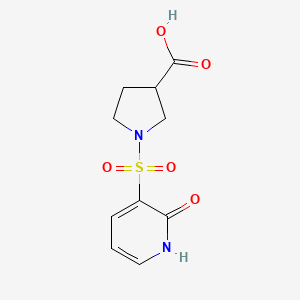
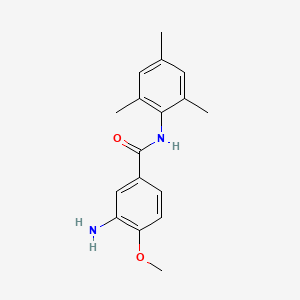
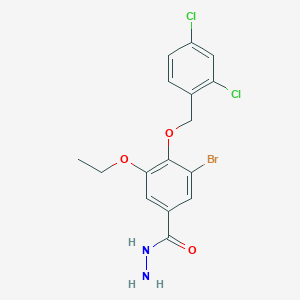
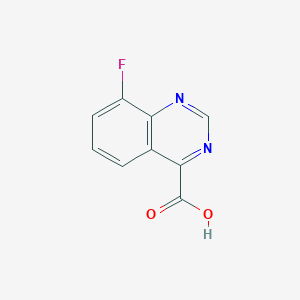
![6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13006883.png)
![6-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride](/img/structure/B13006888.png)
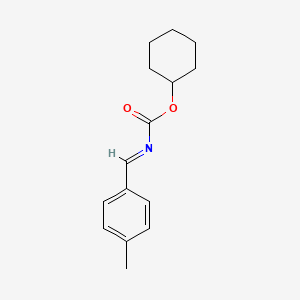
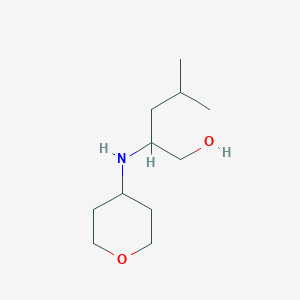
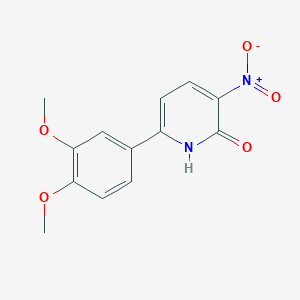
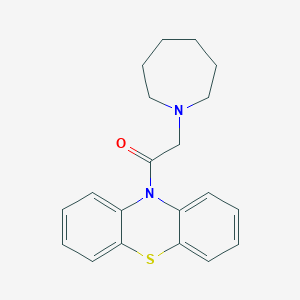
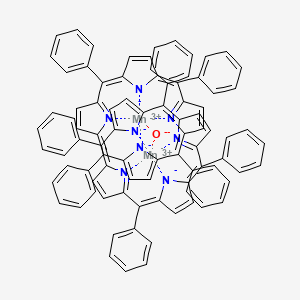
![(3aS,4R,6aR)-rel-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B13006919.png)

![2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazin-7-ol](/img/structure/B13006929.png)
